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molecular formula C10H23N<br>CH3(CH2)4NH(CH2)4CH3<br>C10H23N B1346568 Dipentylamine CAS No. 2050-92-2

Dipentylamine

Cat. No. B1346568
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
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Patent
US05292726

Procedure details

A mixture of 7.86 g. (50.0 mmole) of dipentylamine, 18.05 ml (50.0 mmole) of 2.77M NaOH solution and 60 ml of toluene was vigorously stirred at -7° to -5° C., and 60 ml (115.8 mmole) of 1.93M phosgene in toluene was added dropwise over 1 hour. After stirring an additional 30 min., the cold mixture was separated and the toluene layer was dried over solid NaCl. After filtering, nitrogen was bubbled through the solution for 1 hour and the solution was concentrated in vacuo to 10.5 g. (95%) of light yellow oil.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
18.05 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[Na+].[C:14](Cl)([Cl:16])=[O:15]>C1(C)C=CC=CC=1>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:14]([Cl:16])=[O:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CCCC)NCCCCC
Name
Quantity
18.05 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.86 g
CUSTOM
Type
CUSTOM
Details
the cold mixture was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene layer was dried over solid NaCl
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled through the solution for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo to 10.5 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCC)N(C(=O)Cl)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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